Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

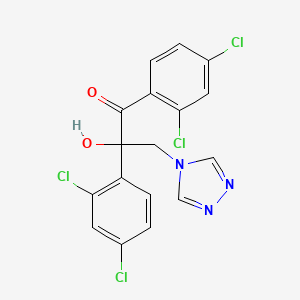

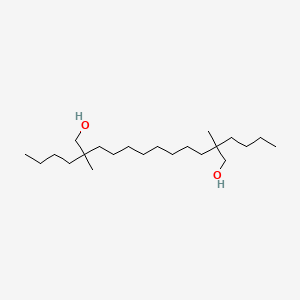

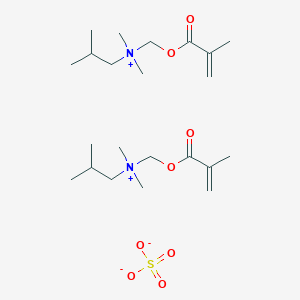

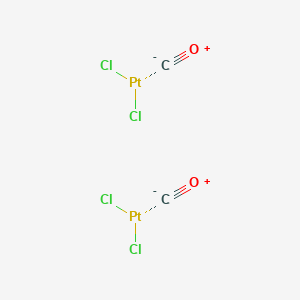

Dicarbonyldi-mu-chlorodichlorodiplatinum, stereoisomer: is a metal-carbonyl complex that was first synthesized by Paul Schützenberger in 1868 . This compound, with the chemical formula C2Cl4O2Pt2 and a molar mass of 587.99 g·mol−1, is notable for being the first isolated metal-carbonyl complex . It has both cis and trans isomers, with the trans isomer being more commonly referenced .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicarbonyldi-mu-chlorodichlorodiplatinum is synthesized from platinum black and a mixture of carbon monoxide (CO) and chlorine (Cl2) gases . The reaction is typically carried out at high temperatures. There are conflicting reports on whether the gases are flowed over platinum black or if platinum(II) chloride (PtCl2) is first formed and then exposed to CO . The resulting product is a volatile yellow solid .

Industrial Production Methods: While dicarbonyldi-mu-chlorodichlorodiplatinum itself is not used in industrial applications, the synthesis methods developed for this compound have paved the way for the production of other metal carbonyl complexes, which are important catalysts in various industrial processes .

Chemical Reactions Analysis

Types of Reactions: Dicarbonyldi-mu-chlorodichlorodiplatinum undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Substitution: The compound can undergo substitution reactions where the chlorine or carbonyl ligands are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with dicarbonyldi-mu-chlorodichlorodiplatinum include various ligands that can replace the existing chlorine or carbonyl groups. The specific conditions for these reactions vary depending on the desired product .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .

Scientific Research Applications

Chemistry: Dicarbonyldi-mu-chlorodichlorodiplatinum has been a significant compound in the field of organometallic chemistry. Its discovery opened the door for the exploration of metal-carbonyl complexes, which are now widely studied and used as catalysts in various chemical reactions .

Biology and Medicine: While the compound itself is not directly used in biological or medical applications, the study of its properties and reactions has contributed to the development of other platinum-based compounds that are used in chemotherapy .

Industry: Metal carbonyl complexes, including those related to dicarbonyldi-mu-chlorodichlorodiplatinum, are important catalysts in industrial processes such as hydroformylation .

Mechanism of Action

The mechanism by which dicarbonyldi-mu-chlorodichlorodiplatinum exerts its effects is primarily through its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Dicarbonyldi-mu-chlorodichlorodiplatinum, cis isomer: This isomer has a different spatial arrangement of its ligands compared to the trans isomer.

Other metal carbonyl complexes: Compounds such as iron pentacarbonyl (Fe(CO)5) and nickel tetracarbonyl (Ni(CO)4) are similar in that they also contain metal centers bonded to carbon monoxide ligands.

Uniqueness: Dicarbonyldi-mu-chlorodichlorodiplatinum is unique due to its historical significance as the first isolated metal-carbonyl complex. Its synthesis and characterization have provided valuable insights into the chemistry of metal-carbonyl compounds and have influenced the development of many important industrial catalysts .

Properties

CAS No. |

17522-99-5 |

|---|---|

Molecular Formula |

C2Cl4O2Pt2 |

Molecular Weight |

588.0 g/mol |

IUPAC Name |

carbon monoxide;dichloroplatinum |

InChI |

InChI=1S/2CO.4ClH.2Pt/c2*1-2;;;;;;/h;;4*1H;;/q;;;;;;2*+2/p-4 |

InChI Key |

ITTDXEJZAMBOHT-UHFFFAOYSA-J |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl.Cl[Pt]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.